molecular formula C10H18N2O B13817587 1-(3,9-Diazabicyclo[3.3.1]nonan-3-yl)propan-1-one CAS No. 328899-05-4

1-(3,9-Diazabicyclo[3.3.1]nonan-3-yl)propan-1-one

Cat. No.: B13817587
CAS No.: 328899-05-4
M. Wt: 182.26 g/mol
InChI Key: KBQNGHUIYSTQKH-UHFFFAOYSA-N
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Description

1-(3,9-Diazabicyclo[3.3.1]nonan-3-yl)propan-1-one is a bicyclic compound that features a unique diazabicyclo structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The structure of this compound includes a bicyclic nonane ring system with nitrogen atoms at specific positions, which imparts unique chemical and physical properties.

Preparation Methods

The synthesis of 1-(3,9-Diazabicyclo[3.3.1]nonan-3-yl)propan-1-one can be achieved through several synthetic routes. One common method involves the Mannich condensation reaction, where piperidones react with formalin and primary amines under specific conditions . This reaction produces bispidinones, which can be further reduced to form the desired diazabicyclo compound. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

1-(3,9-Diazabicyclo[3.3.1]nonan-3-yl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms, such as bispidanes.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(3,9-Diazabicyclo[3.3.1]nonan-3-yl)propan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3,9-Diazabicyclo[3.3.1]nonan-3-yl)propan-1-one involves its interaction with specific molecular targets. The diazabicyclo structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as stimulation of erythrocyte and platelet proliferative activity .

Comparison with Similar Compounds

1-(3,9-Diazabicyclo[3.3.1]nonan-3-yl)propan-1-one can be compared with other similar compounds, such as:

The uniqueness of 1-(3,9-Diazabicyclo[33

Properties

CAS No.

328899-05-4

Molecular Formula

C10H18N2O

Molecular Weight

182.26 g/mol

IUPAC Name

1-(3,9-diazabicyclo[3.3.1]nonan-3-yl)propan-1-one

InChI

InChI=1S/C10H18N2O/c1-2-10(13)12-6-8-4-3-5-9(7-12)11-8/h8-9,11H,2-7H2,1H3

InChI Key

KBQNGHUIYSTQKH-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N1CC2CCCC(C1)N2

Origin of Product

United States

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